molecular formula C13H18N2O3 B6043437 4-hydroxy-N-(2-morpholin-4-ylethyl)benzamide

4-hydroxy-N-(2-morpholin-4-ylethyl)benzamide

Cat. No.: B6043437
M. Wt: 250.29 g/mol
InChI Key: SNBVZWGTRKSYQP-UHFFFAOYSA-N
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Description

4-hydroxy-N-(2-morpholin-4-ylethyl)benzamide is a compound that belongs to the class of benzamides. It features a benzamide core with a hydroxy group at the 4-position and a morpholine ring attached via an ethyl linker. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(2-morpholin-4-ylethyl)benzamide typically involves the condensation of 4-hydroxybenzoic acid with 2-(morpholin-4-yl)ethylamine. This reaction can be facilitated by using coupling agents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(2-morpholin-4-ylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 4-oxo-N-(2-morpholin-4-ylethyl)benzamide.

    Reduction: 4-hydroxy-N-(2-morpholin-4-ylethyl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-N-(2-morpholin-4-ylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(2-morpholin-4-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine: A compound with a similar morpholine-ethyl linkage but different core structure.

    3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide: Another benzamide derivative with a morpholine ring.

Uniqueness

4-hydroxy-N-(2-morpholin-4-ylethyl)benzamide is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding interactions, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

4-hydroxy-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12-3-1-11(2-4-12)13(17)14-5-6-15-7-9-18-10-8-15/h1-4,16H,5-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBVZWGTRKSYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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